

Technical Support Center: Optimizing SR10067 In Vivo Experiments

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Compound of Interest					
Compound Name:	SR10067				
Cat. No.:	B15608826	Get Quote			

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the REV-ERB agonist, **SR10067**, in in vivo experiments. This resource is designed to help you minimize variability and ensure the robustness and reproducibility of your study outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for SR10067?

A1: **SR10067** is a potent and selective synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the core circadian clock machinery, acting as transcriptional repressors of key clock genes like Bmal1. By activating REV-ERB, **SR10067** modulates the expression of genes involved in circadian rhythm, metabolism, and inflammation.

Q2: What is the recommended vehicle for in vivo administration of **SR10067**?

A2: A common and effective vehicle for **SR10067** is a suspension in 10% DMSO and 90% corn oil.[1] Due to its hydrophobic nature, proper solubilization is crucial for consistent delivery and bioavailability.

Q3: How should **SR10067** be stored?



A3: For long-term stability, **SR10067** powder should be stored at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: Are there known off-target effects for **SR10067**?

A4: While **SR10067** is considered a selective REV-ERB agonist, some studies with other REV-ERB agonists like SR9009 have suggested potential off-target effects that are independent of the core clock mechanism. To confirm that the observed effects in your experiment are mediated by REV-ERB, it is recommended to include REV-ERBα knockout mice as a negative control.[2]

Troubleshooting Guide Issue 1: High Variability in Experimental Readouts

High variability in in vivo experiments with **SR10067** can often be traced back to a few key factors. This guide will help you systematically troubleshoot and minimize these sources of inconsistency.

Possible Cause 1: Inconsistent Drug Formulation and Administration

- Troubleshooting Steps:
 - Ensure Complete Solubilization: SR10067 can be difficult to dissolve. Ensure the DMSO fully dissolves the compound before adding the corn oil. Gentle warming and vortexing can aid this process. Visually inspect for any precipitate before administration.
 - Standardize Administration Technique: Intraperitoneal (i.p.) injection is a common administration route.[1] Ensure the injection volume and anatomical location are consistent across all animals. Inconsistent injection can lead to variable absorption rates.
 - Fresh Preparations: Prepare the formulation fresh for each experiment if possible. If using a stored stock, ensure it has been stored correctly and brought to room temperature and properly mixed before dilution and administration.

Possible Cause 2: Disregarded Chronopharmacology (Timing of Injection)



Troubleshooting Steps:

- Administer at a Consistent Zeitgeber Time (ZT): SR10067 targets the circadian clock, making the timing of administration critical. The effects of SR10067 can vary significantly depending on the time of day it is administered.[3] For example, administration at ZT6 (6 hours after lights on) has been shown to induce wakefulness.[3]
- Control for Light-Dark Cycles: House animals under a strict 12:12 light-dark cycle for at least two weeks before the experiment to entrain their circadian rhythms. Any disruption to this cycle can alter the animal's internal clock and its response to SR10067.
- Consider the Desired Effect: The optimal ZT for administration may depend on the specific biological process being studied. For studies on sleep and activity, administration during the light phase (the animal's rest period) is common.

Possible Cause 3: Animal-to-Animal Variability

- Troubleshooting Steps:
 - Use Age- and Sex-Matched Animals: Hormonal fluctuations and age-related physiological changes can significantly impact experimental outcomes.[4] Using animals of the same sex and a narrow age range will reduce this variability.
 - Consider the Mouse Strain: Different mouse strains can have different baseline circadian rhythms and drug responses.[5][6][7] C57BL/6 mice are a commonly used strain in circadian studies. Ensure the strain is consistent throughout your experiments.
 - Acclimatize Animals: Allow animals to acclimate to the housing facility and handling procedures for at least one week before the experiment to reduce stress-induced variability.

Issue 2: Lack of Expected Effect or Inconsistent Dose-Response

If you are not observing the expected biological effect of **SR10067** or are seeing a variable dose-response, consider the following:



Possible Cause 1: Suboptimal Dosing

- Troubleshooting Steps:
 - Perform a Dose-Response Study: The effective dose of SR10067 can vary depending on the experimental model and the endpoint being measured. A dose of 30 mg/kg (i.p.) has been shown to be effective in mice for influencing sleep and gene expression.[1][3]
 However, it is recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions.
 - Accurate Dosing: Ensure accurate calculation of the dose based on the most recent body weight of each animal.

Possible Cause 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Variability

- Troubleshooting Steps:
 - Consider PK/PD Factors: The absorption, distribution, metabolism, and excretion of SR10067 can vary between animals.[8][9][10][11] While challenging to measure directly in every experiment, being aware of these potential sources of variability can help in the interpretation of results.
 - Assess Target Engagement: If possible, measure the expression of a known REV-ERB target gene (e.g., Npas2 or Bmal1) in a relevant tissue to confirm that SR10067 is reaching its target and exerting a biological effect.[1][3]

Quantitative Data Summary

Parameter	Value	Species	Administration	Reference
IC50 (REV-ERBα)	170 nM	In vitro	-	[1]
IC ₅₀ (REV-ERBβ)	160 nM	In vitro	-	[1]
Effective In Vivo	30 mg/kg	Mouse	i.p.	[1][3]

Experimental Protocols

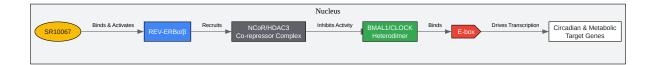


Protocol: In Vivo Administration of SR10067 in Mice

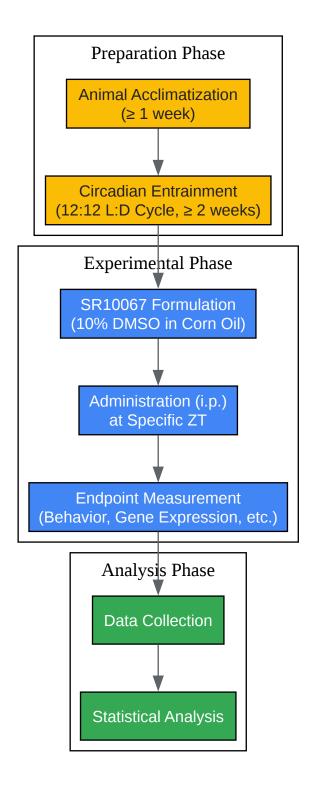
- Animal Model: C57BL/6 mice (male, 8-12 weeks old).
- Housing: House animals under a strict 12:12 light-dark cycle (lights on at 7:00 AM, lights off at 7:00 PM) for at least two weeks prior to the experiment. Provide food and water ad libitum.
- **SR10067** Formulation (prepare fresh):
 - Dissolve SR10067 powder in DMSO to create a stock solution (e.g., 30 mg/mL).
 - Gently warm and vortex until the powder is completely dissolved.
 - Add corn oil to the dissolved SR10067/DMSO solution to achieve a final concentration
 where the vehicle is 10% DMSO and 90% corn oil. For a final dose of 30 mg/kg in a 10
 mL/kg injection volume, the final concentration would be 3 mg/mL.
 - Vortex thoroughly to create a uniform suspension.
- Administration:
 - Weigh each mouse immediately before injection to calculate the precise volume.
 - Administer SR10067 or vehicle control via intraperitoneal (i.p.) injection at the desired Zeitgeber time (e.g., ZT6).
- Post-Administration Monitoring:
 - Monitor animals for any adverse effects.
 - Proceed with behavioral testing or tissue collection at the predetermined time points.

Visualizations

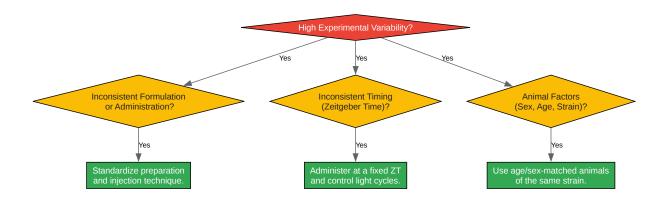












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